Duvelisib R enantiomer
Overview
Description
IPI-145 R enantiomer, also known as Duvelisib R enantiomer, is a chemical compound that acts as a phosphoinositide 3-kinase inhibitor. It is the less active enantiomer of Duvelisib, which is used in the treatment of hematologic malignancies. The compound is known for its ability to inhibit specific isoforms of phosphoinositide 3-kinase, particularly delta and gamma, which play crucial roles in cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IPI-145 R enantiomer involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under conditions that promote the formation of the desired core structure.
Chiral resolution: The separation of the R enantiomer from its S counterpart is achieved through chiral resolution techniques, which may involve the use of chiral catalysts or chromatography.
Final modifications: The core structure is then modified to introduce specific functional groups, resulting in the final product
Industrial Production Methods: Industrial production of IPI-145 R enantiomer follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring that the reactions are efficient and yield high purity products.
Scaling up: Using larger reactors and more efficient separation techniques to produce the compound in bulk.
Quality control: Implementing stringent quality control measures to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: IPI-145 R enantiomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents
Major Products:
Scientific Research Applications
IPI-145 R enantiomer has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase isoforms.
Biology: Employed in research to understand cellular signaling pathways and their roles in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating hematologic malignancies and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
IPI-145 R enantiomer exerts its effects by inhibiting the activity of phosphoinositide 3-kinase delta and gamma isoforms. These isoforms are involved in cellular signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these enzymes, IPI-145 R enantiomer disrupts these pathways, leading to reduced cell proliferation and increased cell death in malignant cells .
Comparison with Similar Compounds
IPI-145 R enantiomer is compared with other similar compounds, such as:
Duvelisib: The more active enantiomer of IPI-145, which has higher potency in inhibiting phosphoinositide 3-kinase isoforms.
Idelalisib: Another phosphoinositide 3-kinase inhibitor with a different selectivity profile.
PIK-75: A potent inhibitor of phosphoinositide 3-kinase with distinct chemical properties .
Uniqueness: IPI-145 R enantiomer is unique due to its specific inhibition of phosphoinositide 3-kinase delta and gamma isoforms, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
8-chloro-2-phenyl-3-[(1R)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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